N-[(thiophen-2-yl)methyl]-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide
Description
N-[(Thiophen-2-yl)methyl]-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide is a heterocyclic acetamide derivative featuring dual thiophene moieties. Its structure comprises:
- A thiophen-2-ylmethyl group attached to the acetamide nitrogen.
- A 4-(thiophene-2-sulfonamido)phenyl substituent on the acetamide backbone.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S3/c20-16(18-12-15-3-1-9-23-15)11-13-5-7-14(8-6-13)19-25(21,22)17-4-2-10-24-17/h1-10,19H,11-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIVUWJVRZBRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-2-yl)methyl]-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide typically involves multi-step organic reactions. One common method includes:
-
Formation of the Thiophene-2-sulfonamide Intermediate
Reagents: Thiophene-2-sulfonyl chloride and aniline.
Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
-
Acylation Reaction
Reagents: The thiophene-2-sulfonamide intermediate and 2-bromoacetyl bromide.
Conditions: This step is performed in an inert atmosphere, typically under nitrogen, using a solvent like acetonitrile.
-
N-Alkylation
Reagents: The acylated product and thiophen-2-ylmethanol.
Conditions: The reaction is facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents at controlled temperatures.
Products: Oxidized derivatives of the thiophene ring.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduced forms of the sulfonamide or acetamide groups.
-
Substitution
Reagents: Various nucleophiles or electrophiles.
Conditions: Depending on the substituent, reactions can be carried out in polar or non-polar solvents at varying temperatures.
Products: Substituted thiophene derivatives.
Scientific Research Applications
N-[(thiophen-2-yl)methyl]-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its electronic properties in the development of organic semiconductors.
-
Biology
- Investigated for its potential as an enzyme inhibitor or receptor modulator.
- Explored for its antimicrobial and anti-inflammatory properties.
-
Medicine
- Potential applications in drug development, particularly for conditions requiring anti-inflammatory or antimicrobial agents.
- Studied for its pharmacokinetic and pharmacodynamic profiles.
-
Industry
- Utilized in the production of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of N-[(thiophen-2-yl)methyl]-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The thiophene ring system allows for π-π interactions and hydrogen bonding, facilitating its binding to active sites and influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonamide Group
N-[4-(Cyclohexylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide ()
- Key Difference : The sulfonamide group is substituted with a cyclohexyl ring instead of thiophene.
- This modification may alter binding affinity in biological systems .
N-{4-[(Methylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide ()
- Key Difference: The sulfonamide is replaced with a methylamino group.
- Impact: The methylamino substituent is less electron-withdrawing than thiophene, which could modulate electronic properties and metabolic stability. The molecular weight (310.39 g/mol) is lower than the target compound, suggesting improved bioavailability .
2-(4-Methanesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide ()
- Key Difference : A methanesulfonamido group replaces the thiophene-sulfonamido moiety.
- Impact : The simpler methyl group reduces steric hindrance and may enhance synthetic accessibility. However, the absence of thiophene’s π-π stacking capability could diminish target engagement in enzyme inhibition .
Modifications to the Heterocyclic Components
N-(Oxan-4-yl)-2-[4-(Propane-2-sulfonyl)phenyl]-N-[(thiophen-2-yl)methyl]acetamide ()
- Key Difference : Incorporates a tetrahydropyran (oxan-4-yl) group and propane-2-sulfonyl substituent.
- Impact : The tetrahydropyran ring enhances solubility due to its oxygen atom, while the propane-sulfonyl group may alter conformational flexibility. This compound’s synthesis (CAS: 1797077-52-1) highlights scalability challenges compared to simpler sulfonamides .
2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()
- Key Difference : Replaces the acetamide’s phenyl group with a 1,2,4-triazole-thiophene hybrid .
- The fluorine atom on the phenyl ring may improve membrane permeability .
Pharmacological Analogs with Antitumor Activity
N-[4-(Benzothiazole-2-yl)phenyl]acetamide Derivatives ()
- Key Difference : Features a benzothiazole pharmacophore instead of thiophene.
- Impact: Benzothiazole derivatives (e.g., compound 10 and 16) exhibit notable antitumor activity against diverse cancer cell lines. The thiophene-to-benzothiazole swap may enhance DNA intercalation or topoisomerase inhibition, though at the cost of increased molecular weight .
Structural and Pharmacokinetic Data Table
| Compound Name (Evidence ID) | Sulfonamide/Heterocyclic Group | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound | Thiophene-2-sulfonamido | ~382.46* | Dual thiophene motifs, moderate hydrophobicity |
| N-[4-(Cyclohexylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide (13) | Cyclohexylsulfamoyl | 350.44 | High steric bulk, reduced solubility |
| N-{4-[(Methylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide (17) | Methylaminosulfonyl | 310.39 | Improved bioavailability |
| N-(Oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[(thiophen-2-yl)methyl]acetamide (14) | Propane-2-sulfonyl | 422.53 | Enhanced solubility, scalable synthesis |
| N-[4-(Benzothiazole-2-yl)phenyl]acetamide (18) | Benzothiazole | ~315.40* | Antitumor activity, DNA interaction |
*Calculated based on molecular formulas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
